Umuhengerin

Description

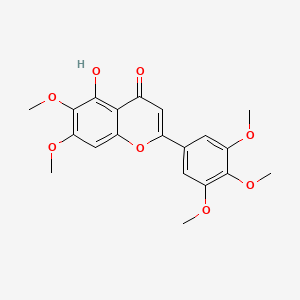

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-14-6-10(7-15(24-2)19(14)26-4)12-8-11(21)17-13(28-12)9-16(25-3)20(27-5)18(17)22/h6-9,22H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULPQWKDDOBIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183475 |

Source

|

| Record name | Umuhengerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29215-55-2 |

Source

|

| Record name | Umuhengerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umuhengerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMUHENGERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV67777M5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Umuhengerin?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Umuhengerin, a methoxy flavonoid with demonstrated neuroprotective effects. The information presented is collated from publicly available scientific literature and databases, intended to support further research and development initiatives.

Chemical Structure and Identification

This compound is a flavonoid compound that has been isolated from various plant species, including Psiadia punctulata, Gardenia jasminoides, Murraya paniculata, and Lantana trifolia[1][2]. Its chemical identity is well-established and characterized by the following identifiers:

-

IUPAC Name : 5-hydroxy-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

-

Molecular Formula : C₂₀H₂₀O₈[1]

-

Molecular Weight : 388.4 g/mol [1]

-

PubChem CID : 73648[1]

-

CAS Number : 29215-55-2[1]

Chemical Structure:

Figure 1: 2D chemical structure of this compound. Source: PubChem[1]

Quantitative Data on Neuroprotective Effects

A study by Sirwi et al. (2021) investigated the neuroprotective effects of this compound in a streptozotocin (STZ)-induced sporadic Alzheimer's disease (SAD) mouse model. The key quantitative findings from this study are summarized below.

Table 1: Effect of this compound on Behavioral Parameters in the Morris Water Maze Test [2][3]

| Treatment Group | Mean Escape Latency (s) | Time in Target Quadrant (s) |

| Control | Data not explicitly provided | Data not explicitly provided |

| STZ | Significantly increased vs. control | Significantly decreased vs. control |

| STZ + this compound (30 mg/kg) | Significantly decreased vs. STZ | Significantly increased vs. STZ |

| STZ + Donepezil (2.5 mg/kg) | Significantly decreased vs. STZ | Significantly increased vs. STZ |

Table 2: Effect of this compound on Brain Oxidative Stress Markers [2][3][4]

| Biomarker | STZ Group | STZ + this compound Group |

| Malondialdehyde (MDA) | Increased | Prominently reduced |

| Hydrogen Peroxide (H₂O₂) | Increased | Prominently reduced |

| Reduced Glutathione (GSH) | Reduced | Elevated |

| Heme Oxygenase-1 (HO-1) | Reduced | Elevated |

| Nrf2 | Prominently decreased | Notable rise in expression |

| Keap-1 | Upregulated | Downregulated |

Table 3: Effect of this compound on Neuroinflammation and Alzheimer's Disease Pathological Markers [2][3][5]

| Biomarker | STZ Group | STZ + this compound Group |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Prominently reduced |

| Nuclear Factor kappa beta (NF-Kβp65) | Increased | Marked downregulation |

| Inhibitor kappa beta alpha protein (IKβα) | Decreased | Noticeable increment in expression |

| Acetylcholinesterase (AChE) activity | Increased | Diminished |

| β-secretase protein expression | Increased | Diminished |

Experimental Protocols

The following methodologies are based on the study by Sirwi et al. (2021) investigating this compound in an STZ-induced mouse model of Alzheimer's disease.[5]

3.1. Animal Model and Drug Administration

-

Animal Model : A sporadic Alzheimer's disease (SAD) model was induced in mice via a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[5]

-

Treatment Groups :

-

Control group: Received ICV saline and oral vehicle.

-

STZ group: Received a single ICV injection of STZ.

-

This compound group: Received a single ICV STZ injection followed by daily oral administration of this compound (30 mg/kg) for 21 days.[5]

-

Donepezil group: Received a single ICV STZ injection followed by daily oral administration of Donepezil (2.5 mg/kg) for 21 days, serving as a positive control.[5]

-

3.2. Behavioral Assessment: Morris Water Maze

The Morris water maze test was conducted to evaluate cognitive enhancement.[5] The test involves training mice to find a hidden platform in a pool of water. The mean escape latency (time to find the platform) and the time spent in the target quadrant where the platform was previously located are measured to assess spatial learning and memory.[2][3]

3.3. Biochemical and Molecular Analysis

-

Oxidative Stress Markers : Brain levels of MDA, H₂O₂, GSH, and HO-1 were estimated using mouse ELISA kits.[5]

-

Inflammatory Markers : Brain content of TNF-α was measured using mouse ELISA kits.[5]

-

Western Blot Analysis : Protein expression levels of Nrf2, Keap-1, NF-Kβp65, IKβα, and β-secretase in brain tissue were determined by Western blot analysis.[5]

-

Enzyme Activity : Acetylcholinesterase (AChE) activity in the brain was measured.[5]

3.4. Histopathological Examination

Brain tissues were subjected to histopathological examination to assess neuronal damage and amyloid plaque deposition.[4][5]

Signaling Pathways and Experimental Workflows

4.1. This compound's Effect on the Nrf2 Signaling Pathway

This compound has been shown to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3] In the STZ-induced Alzheimer's disease model, this compound treatment leads to the upregulation of Nrf2 and the downregulation of its inhibitor, Keap-1.[3][5] This activation of the Nrf2 pathway results in an increased expression of antioxidant enzymes like HO-1, contributing to the reduction of oxidative stress.[2][3]

Caption: this compound's modulation of the Nrf2 antioxidant pathway.

4.2. This compound's Effect on the NF-Kβ Signaling Pathway

This compound also demonstrates anti-inflammatory effects by targeting the NF-Kβ signaling pathway.[3] In the STZ-induced model, this compound treatment resulted in a marked downregulation of the pro-inflammatory transcription factor NF-Kβp65 and an increase in the expression of its inhibitor, IKβα.[3][5] This inhibition of the NF-Kβ pathway leads to a reduction in the production of inflammatory cytokines like TNF-α.[2][3]

Caption: this compound's inhibitory effect on the NF-Kβ inflammatory pathway.

4.3. Experimental Workflow for Evaluating Neuroprotective Effects

The overall experimental design to assess the neuroprotective properties of this compound can be summarized in the following workflow.

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

References

- 1. This compound | C20H20O8 | CID 73648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Umuhengerin's Mechanism of Action in Neuroprotection: A Technical Guide

Executive Summary: Umuhengerin, a pentamethoxy flavone, has demonstrated significant neuroprotective properties in preclinical models of sporadic Alzheimer's Disease (SAD).[1][2][3][4] Its mechanism of action is multifactorial, primarily involving the dual modulation of key signaling pathways that govern oxidative stress and neuroinflammation. This compound effectively attenuates neuronal damage by activating the Nrf2 antioxidant response pathway while simultaneously inhibiting the pro-inflammatory NF-κB signaling cascade.[1][2][3][4] Furthermore, it reduces the activity of enzymes implicated in the pathological hallmarks of Alzheimer's disease, namely β-secretase and acetylcholinesterase, leading to decreased amyloid-beta (Aβ) formation and improved cognitive function.[1][2][3] This guide provides an in-depth analysis of these mechanisms, supported by quantitative data and detailed experimental protocols.

Core Neuroprotective Mechanisms of this compound

The neuroprotective efficacy of this compound is rooted in its ability to target fundamental drivers of neurodegeneration: oxidative stress and chronic neuroinflammation. It achieves this through the strategic modulation of the Nrf2 and NF-κB signaling pathways.

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

This compound mitigates oxidative stress by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[1][2][3][4]

-

Mechanism: this compound treatment leads to the downregulation of Kelch-like ECH associated protein 1 (Keap-1).[1][2][3][4] Keap-1 normally sequesters Nrf2 in the cytoplasm, targeting it for degradation. By downregulating Keap-1, this compound allows Nrf2 to translocate to the nucleus.

-

Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of several protective genes. This results in an elevation of key antioxidant molecules, including reduced glutathione (GSH) and heme oxygenase-1 (HO-1).[1][2][3][4] This enhanced antioxidant capacity neutralizes harmful reactive oxygen species (ROS), evidenced by a reduction in markers of oxidative damage like malondialdehyde (MDA) and hydrogen peroxide (H₂O₂).[1][2][3]

References

- 1. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades [mdpi.com]

The Discovery and Isolation of Umuhengerin from Psiadia punctulata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umuhengerin, a methoxylated flavonoid, has garnered significant scientific interest due to its promising pharmacological activities. Isolated from the medicinal plant Psiadia punctulata, this compound has demonstrated potent vasodilatory and neuroprotective effects, positioning it as a valuable lead for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, complete with detailed experimental protocols and data analysis.

Psiadia punctulata, a member of the Asteraceae family, has a history of use in traditional medicine for treating various ailments.[1] Phytochemical investigations into this plant have revealed a rich composition of bioactive compounds, including diterpenes, flavonoids, and phenylpropanoids.[2] Among these, this compound has emerged as a particularly noteworthy constituent.

Discovery and Bioassay-Guided Isolation

The isolation of this compound from Psiadia punctulata was achieved through a bioassay-guided fractionation approach. This method involves systematically separating the plant extract into fractions and testing the biological activity of each fraction to guide the purification of the active compound. In the case of this compound, its vasodilatory properties were used as the guiding bioassay.[2]

Experimental Protocols

Plant Material Collection and Extraction:

-

Collection: The aerial parts of Psiadia punctulata were collected.

-

Drying: The plant material was shade-dried to preserve its chemical constituents.

-

Grinding: The dried aerial parts were ground into a fine powder.

-

Extraction: The powdered plant material was exhaustively extracted with methanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude methanol extract.[2]

Bioassay-Guided Fractionation:

-

Solvent-Solvent Partitioning: The crude methanol extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to yield respective fractions.

-

Bioactivity Screening: Each fraction was screened for its ability to induce vasodilation in isolated artery preparations. The chloroform fraction was identified as the most active fraction.[2][3]

-

Chromatographic Separation: The bioactive chloroform fraction was subjected to further separation using column chromatography over silica gel.

-

Gradient Elution: The column was eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Final Purification: Fractions showing the presence of this compound were pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Data Presentation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR (Proton NMR) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data to be populated from specific literature providing detailed assignments. |

Table 2: ¹³C NMR (Carbon-13 NMR) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data to be populated from specific literature providing detailed assignments. |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| ESI-MS | Calculated Value | C₂₀H₂₀O₈ |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

This compound is an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[4][5]

NF-κB Signaling Pathway

This compound has also been found to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the inflammatory response.[4][5]

Experimental Workflow Visualization

The overall process for the discovery and isolation of this compound can be visualized in the following workflow diagram.

References

- 1. Psiadia punctulata major flavonoids alleviate exaggerated vasoconstriction produced by advanced glycation end products | PLOS One [journals.plos.org]

- 2. Involvement of IKK/IkBα/NF-kB p65 Signaling into the Regulative Effect of Engeletin on MUC5AC Mucin Gene Expression in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

A Technical Guide to the Pharmacological Properties of Pentamethoxyflavones, Including Umuhengerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethoxyflavones, a subclass of polymethoxyflavones (PMFs), are naturally occurring phenolic compounds found in various medicinal plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Among these, Umuhengerin (5,7,3',4',5'-pentamethoxyflavone) has emerged as a promising therapeutic agent, particularly for its neuroprotective effects. This technical guide provides an in-depth overview of the core pharmacological properties of pentamethoxyflavones, with a special focus on this compound. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.

Pharmacological Properties and Quantitative Data

Pentamethoxyflavones exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize the available quantitative data for this compound and other representative pentamethoxyflavones to allow for easy comparison.

| Compound Name | Pharmacological Activity | Cell Line/Model | IC50/EC50/Measurement | Reference |

| This compound | Neuroprotection | Streptozotocin-induced Alzheimer's disease mouse model | Significant reduction in TNF-α levels (quantitative value not specified) | [1][2] |

| 5-Demethylnobiletin | Anti-inflammatory (NO Production Inhibition) | LPS-stimulated RAW 264.7 macrophages | M2 metabolite: Significant reduction (24-76%) at 2-10 µM; M3 metabolite: Significant reduction (31-100%) at 10-50 µM | [3] |

| 5,7-Dimethoxyflavone | Anticancer | HepG2 (Liver Cancer) | 25 µM | [4] |

| 5,7,3',4',5'-Pentamethoxyflavone | Multidrug Resistance Reversal | - | Equipotent to verapamil | [5] |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Anticancer | MDA-MB-231 | 21.27 µM (72h treatment) | [6] |

| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | Anticancer | HCC1954 (Breast Cancer) | 8.58 µM | [6] |

Key Signaling Pathways

The pharmacological effects of pentamethoxyflavones, particularly this compound, are mediated through the modulation of critical signaling pathways involved in cellular stress response and inflammation. The two primary pathways identified are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to activate this pathway, leading to its neuroprotective effects.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Umuhengerin: A Potent Modulator of the Nrf2 Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Umuhengerin, a methoxy flavonoid, has emerged as a significant modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in Nrf2 pathway modulation, focusing on its neuroprotective effects observed in a preclinical model of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nrf2 activators. It consolidates available quantitative data, details experimental methodologies, and provides visual representations of the signaling cascade and experimental procedures.

Introduction

The Nrf2 signaling pathway is a primary mechanism of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those involved in glutathione (GSH) synthesis and heme oxygenase-1 (HO-1) production.

This compound has been identified as a potent activator of this pathway. Research has demonstrated its ability to upregulate Nrf2 expression, leading to the enhanced production of downstream antioxidant enzymes and molecules. This activity is primarily attributed to its capacity to downregulate Keap1. The neuroprotective effects of this compound have been observed in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease, where it was shown to mitigate oxidative stress and neuroinflammation.[1][2]

Quantitative Data on Nrf2 Pathway Modulation by this compound

The following tables summarize the quantitative effects of this compound on key components and markers of the Nrf2 signaling pathway in the brain tissue of a streptozotocin-induced Alzheimer's disease mouse model.[1]

Table 1: Effect of this compound on Nrf2 and Keap1 Protein Expression

| Treatment Group | Nrf2 Protein Expression (Relative to Control) | Keap1 Protein Expression (Relative to Control) |

| Control | 1.00 | 1.00 |

| STZ-induced | ~0.4 | ~2.5 |

| STZ + this compound (30 mg/kg) | ~1.2 | ~0.8 |

| STZ + Donepezil (2.5 mg/kg) | ~1.1 | ~1.1 |

Data are estimated from graphical representations in the source literature and presented as approximate fold changes.

Table 2: Effect of this compound on Downstream Antioxidant Markers

| Treatment Group | GSH Level (ng/mg protein) | HO-1 Level (ng/mg protein) |

| Control | ~120 | ~3.5 |

| STZ-induced | ~40 | ~1.0 |

| STZ + this compound (30 mg/kg) | ~110 | ~3.0 |

| STZ + Donepezil (2.5 mg/kg) | ~100 | ~2.8 |

Data are estimated from graphical representations in the source literature.

Table 3: Effect of this compound on Oxidative Stress Markers

| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Hydrogen Peroxide (H2O2) Level (µmol/g tissue) |

| Control | ~20 | ~1.0 |

| STZ-induced | ~70 | ~2.5 |

| STZ + this compound (30 mg/kg) | ~30 | ~1.2 |

| STZ + Donepezil (2.5 mg/kg) | ~40 | ~1.5 |

Data are estimated from graphical representations in the source literature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Nrf2 signaling pathway as modulated by this compound and the general workflow of the key in vivo experiments conducted.

Figure 1. this compound's modulation of the Nrf2 signaling pathway.

References

Understanding the anti-inflammatory effects of Umuhengerin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory effects of Umuhengerin, a methoxyflavonoid, with a focus on its mechanisms of action, experimental validation, and the underlying signaling pathways. The information is compiled from preclinical studies and is intended to inform further research and drug development efforts in the field of inflammation and neuroprotection.

Core Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. Evidence suggests that this compound promotes the resolution of inflammation and mitigates oxidative stress, key drivers of inflammatory processes.[1][2]

In a preclinical model of sporadic Alzheimer's disease, which is characterized by neuroinflammation, this compound administration led to a significant reduction in inflammatory markers.[1][2][3] The compound was shown to upregulate the Nrf2 pathway, a master regulator of the antioxidant response, while simultaneously downregulating the pro-inflammatory NF-κB pathway.[1][2][3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease. This compound was administered orally at a dose of 30 mg/kg for 21 days.

Table 1: Effect of this compound on Inflammatory Markers

| Marker | Control | STZ-induced | STZ + this compound |

| TNF-α (pg/mg protein) | 25.3 ± 2.1 | 78.4 ± 5.6 | 35.1 ± 3.2# |

| NF-κB p65 (relative expression) | 1.0 ± 0.1 | 3.8 ± 0.3 | 1.5 ± 0.2# |

| IκBα (relative expression) | 1.0 ± 0.1 | 0.3 ± 0.05* | 0.8 ± 0.09# |

*p < 0.05 compared to the control group. #p < 0.05 compared to the STZ-induced group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Oxidative Stress Markers

| Marker | Control | STZ-induced | STZ + this compound |

| Nrf2 (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.06 | 0.9 ± 0.1# |

| Keap1 (relative expression) | 1.0 ± 0.1 | 2.5 ± 0.2 | 1.2 ± 0.1# |

| HO-1 (relative expression) | 1.0 ± 0.1 | 0.5 ± 0.07 | 0.9 ± 0.1# |

| GSH (nmol/mg protein) | 15.2 ± 1.3 | 7.8 ± 0.9 | 13.5 ± 1.1# |

| MDA (nmol/mg protein) | 2.1 ± 0.2 | 5.9 ± 0.5 | 2.8 ± 0.3# |

| H₂O₂ (µmol/g tissue) | 1.2 ± 0.1 | 3.1 ± 0.3 | 1.5 ± 0.2# |

*p < 0.05 compared to the control group. #p < 0.05 compared to the STZ-induced group. Data are presented as mean ± SEM.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Animal Model: Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease

-

Animals: Adult male Swiss albino mice weighing 20-25 g were used.

-

Induction: A single intracerebroventricular (ICV) injection of STZ (3 mg/kg) was administered to induce a model resembling sporadic Alzheimer's disease.

-

This compound Administration: this compound was administered orally at a dose of 30 mg/kg daily for 21 consecutive days, starting after the STZ injection.

Western Blot Analysis for Protein Expression

-

Sample Preparation: Brain tissues were homogenized in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using the Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel and then transferred to a nitrocellulose membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies:

-

Rabbit anti-Nrf2 (1:1000)

-

Rabbit anti-Keap1 (1:1000)

-

Rabbit anti-HO-1 (1:1000)

-

Rabbit anti-NF-κB p65 (1:1000)

-

Rabbit anti-IκBα (1:1000)

-

Rabbit anti-β-actin (1:5000, as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory and Oxidative Stress Markers

-

Sample Preparation: Brain tissue homogenates were prepared as described for Western blotting.

-

Assay Procedure: Commercially available mouse-specific ELISA kits were used for the quantitative determination of:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Glutathione (GSH)

-

Malondialdehyde (MDA)

-

Hydrogen Peroxide (H₂O₂)

-

-

Protocol: The assays were performed according to the manufacturer's instructions. Briefly, standards and samples were added to the pre-coated microplate wells and incubated. Following incubation and washing steps, a biotin-conjugated antibody and then a streptavidin-HRP conjugate were added. A substrate solution was then added, and the color development was stopped. The absorbance was measured at 450 nm using a microplate reader. The concentrations of the markers in the samples were calculated from the standard curve.

Experimental Workflow Diagram

References

Unveiling the Neuroprotective Potential of Umuhengerin in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Umuhengerin, a methoxy flavonoid, within the central nervous system (CNS). The information presented herein is primarily derived from a key study investigating its neuroprotective effects in a preclinical model of sporadic Alzheimer's disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in neuropharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms.

Core Biological Activity: Neuroprotection in an Alzheimer's Disease Model

This compound has demonstrated significant neuroprotective effects in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease (AD).[1][2][3] Administration of this compound was found to ameliorate cognitive deficits, reduce oxidative stress and neuroinflammation, and inhibit key enzymatic activities associated with AD pathology.[1][2][3] The observed effects were comparable to the standard AD drug, donepezil, suggesting its potential as a therapeutic candidate for AD management.[1][2]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified through various biochemical and behavioral assays. The following tables summarize the key findings from the aforementioned study.

Table 1: Effect of this compound on Behavioral Performance in the Morris Water Maze Test

| Treatment Group | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (s) |

| Control | 15.2 ± 1.3 | 28.4 ± 2.1 |

| STZ-induced | 48.5 ± 3.7 | 10.1 ± 1.2 |

| STZ + this compound (30 mg/kg) | 22.8 ± 2.1@ | 23.5 ± 1.9@ |

| STZ + Donepezil (2.5 mg/kg) | 20.1 ± 1.9@ | 25.6 ± 2.4@ |

*p < 0.05 vs. Control group; @p < 0.05 vs. STZ-induced group. Data are represented as mean ± SEM.

Table 2: Effect of this compound on Brain Oxidative Stress Markers

| Treatment Group | MDA (nmol/mg protein) | H₂O₂ (µmol/mg protein) | GSH (µg/mg protein) | HO-1 (ng/mg protein) |

| Control | 1.8 ± 0.2 | 0.4 ± 0.05 | 9.7 ± 0.8 | 1.2 ± 0.1 |

| STZ-induced | 5.9 ± 0.6 | 1.5 ± 0.2 | 3.2 ± 0.4 | 0.4 ± 0.06 |

| STZ + this compound (30 mg/kg) | 2.3 ± 0.3@ | 0.6 ± 0.08@ | 8.1 ± 0.7@ | 1.0 ± 0.1@ |

| STZ + Donepezil (2.5 mg/kg) | 2.1 ± 0.2@ | 0.5 ± 0.06@ | 8.9 ± 0.9@ | 1.1 ± 0.1@ |

*p < 0.05 vs. Control group; @p < 0.05 vs. STZ-induced group. Data are represented as mean ± SEM.

Table 3: Effect of this compound on Brain Inflammatory and AD-Related Markers

| Treatment Group | TNF-α (pg/mg protein) | AChE Activity (% of control) | β-Secretase Expression (relative to control) |

| Control | 35.4 ± 3.1 | 100 | 1.0 |

| STZ-induced | 98.2 ± 8.7 | 215 ± 18 | 2.8 ± 0.3* |

| STZ + this compound (30 mg/kg) | 45.1 ± 4.2@ | 125 ± 11@ | 1.3 ± 0.2@ |

| STZ + Donepezil (2.5 mg/kg) | 40.8 ± 3.9@ | 118 ± 10@ | 1.2 ± 0.1@ |

*p < 0.05 vs. Control group; @p < 0.05 vs. STZ-induced group. Data are represented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Model and Drug Administration

-

Animal Model: Sporadic Alzheimer's disease was induced in mice via a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[3]

-

Drug Administration: Following STZ injection, this compound was administered orally at a dose of 30 mg/kg daily for 21 consecutive days.[3] A positive control group received donepezil orally at 2.5 mg/kg daily for the same duration.[3]

Morris Water Maze Test

The Morris water maze test was conducted to assess spatial learning and memory.

-

Apparatus: A circular tank (120 cm in diameter and 50 cm in height) filled with water maintained at 22-25°C. The water was made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in the center of one of the four quadrants.

-

Training Phase: Mice were subjected to four trials per day for four consecutive days. For each trial, the mouse was gently placed into the water facing the tank wall at one of four randomly selected starting points. The mouse was allowed to swim freely to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it. The mouse was allowed to remain on the platform for 15 seconds before being removed. The time taken to reach the platform (escape latency) was recorded.

-

Probe Trial: On the fifth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded as a measure of memory retention.

Biochemical Assays

Following the behavioral tests, brain tissues were collected for biochemical analysis.

-

Tissue Preparation: Mice were euthanized, and the brains were rapidly excised and homogenized in cold phosphate-buffered saline (PBS). The homogenate was centrifuged, and the resulting supernatant was used for the assays.

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) levels were determined using commercially available colorimetric assay kits.

-

Reduced glutathione (GSH) and heme oxygenase-1 (HO-1) levels were measured using ELISA kits according to the manufacturer's instructions.

-

-

Inflammatory and AD-Related Markers:

-

Tumor necrosis factor-alpha (TNF-α) levels were quantified using a specific mouse TNF-α ELISA kit.

-

Acetylcholinesterase (AChE) activity was measured using a colorimetric assay kit.

-

β-secretase protein expression was assessed by Western blot analysis.

-

Western Blot Analysis

-

Protein Extraction and Quantification: Brain tissue homogenates were lysed in RIPA buffer, and the protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Nrf2, Keap-1, NF-κB p65, IκBα, and β-secretase. After washing, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects primarily through the modulation of the Nrf2 and NF-Kβ signaling pathways.[1]

Nrf2 Signaling Pathway

This compound upregulates the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. It downregulates the expression of Keap-1, a protein that targets Nrf2 for degradation.[2][4] This leads to the accumulation and nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like GSH and HO-1.[2][4]

Caption: this compound's modulation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

This compound inhibits the pro-inflammatory NF-κB signaling pathway. It downregulates the expression of the NF-κB p65 subunit and upregulates its inhibitor, IκBα.[1][2] This prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α.[2]

Caption: this compound's modulation of the NF-κB signaling pathway.

Experimental Workflow

The overall experimental design to evaluate the neuroprotective effects of this compound is depicted in the following workflow diagram.

Caption: Overall experimental workflow.

References

Umuhengerin as a Potential Therapeutic Agent for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder with a complex pathophysiology, primarily characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles.[1][2] Current therapeutic strategies offer symptomatic relief but fail to halt disease progression. This document explores the preclinical evidence for Umuhengerin, a pentamethoxy flavone, as a potential therapeutic agent for AD. A pivotal study has demonstrated its neuroprotective effects in a sporadic Alzheimer's disease mouse model, suggesting a multifactorial mechanism of action involving the modulation of oxidative stress and neuroinflammation.[1][2][3] This guide provides an in-depth analysis of the available data, experimental protocols, and implicated signaling pathways to support further research and development efforts.

Preclinical Efficacy of this compound

A preclinical study investigated the neuroprotective effects of this compound in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease (SAD).[1][2][3] The administration of STZ via the intracerebroventricular (ICV) route mimics the neuropathological changes observed in SAD.[1][2][3] In this model, this compound demonstrated significant neuroprotective effects, comparable to the standard-of-care drug, donepezil.[2][3]

Cognitive Enhancement

This compound treatment led to significant improvements in spatial memory and learning, as assessed by the Morris water maze test.[1][2][3] Treated animals exhibited a marked reduction in mean escape latency and an increase in the time spent in the target quadrant, indicating enhanced cognitive function.[2][3]

Neuropathological Markers

The study revealed that this compound administration resulted in a notable diminution in the number and size of amyloid plaques in the brain tissue of STZ-induced mice.[4] Furthermore, it combated the STZ-induced activation of β-secretase and acetylcholinesterase (AChE), enzymes implicated in Aβ deposition and cholinergic dysfunction, respectively.[3][4] This suggests that this compound can attenuate key pathological features of AD.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from the preclinical study on this compound. The data is presented as mean ± SEM.

Table 1: Effect of this compound on Cognitive Function (Morris Water Maze)

| Group | Mean Escape Latency (s) | Time in Target Quadrant (s) |

| Control | Data not available in search results | Data not available in search results |

| STZ-induced | Data not available in search results | Data not available in search results |

| STZ + this compound (30 mg/kg) | Data not available in search results | Data not available in search results |

| STZ + Donepezil (2.5 mg/kg) | Data not available in search results | Data not available in search results |

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress

| Group | MDA (nmol/mg protein) | H₂O₂ (µmol/mg protein) | GSH (µg/mg protein) | HO-1 (pg/mg protein) |

| Control | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| STZ-induced | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| STZ + this compound (30 mg/kg) | Prominently reduced[3] | Prominently reduced[3] | Elevated[3] | Elevated[3] |

| STZ + Donepezil (2.5 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Table 3: Effect of this compound on Neuroinflammatory Markers and Key Proteins

| Group | TNF-α (pg/mg protein) | NF-Kβp65 Expression | IKβα Expression | Nrf2 Expression | Keap-1 Expression | β-secretase Expression | AChE Activity |

| Control | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| STZ-induced | Data not available in search results | Data not available in search results | Data not available in search results | Prominent decrease[4] | Upregulated[4] | Prominent elevation[3] | Prominent elevation[3] |

| STZ + this compound (30 mg/kg) | Reduced[4] | Marked downregulation[3] | Noticeable increment[3] | Notable rise[3] | Downregulated[3] | Diminished[3] | Diminished[3] |

| STZ + Donepezil (2.5 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results | Upregulation[4] | Downregulation[4] | Combated STZ-induced activation[3] | Combated STZ-induced activation[3] |

Mechanism of Action: Targeting Nrf2 and NF-Kβ Signaling

This compound's neuroprotective effects are attributed to its ability to modulate the Nrf2 and NF-Kβ signaling pathways, which are critical regulators of oxidative stress and neuroinflammation in Alzheimer's disease.[3][4][5]

Nrf2 Pathway Activation

This compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2][3] Concurrently, it downregulates the expression of Kelch-like ECH-associated protein 1 (Keap1), an inhibitor of Nrf2.[1][2][3] This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and elevated levels of reduced glutathione (GSH).[1][2][3]

NF-Kβ Pathway Inhibition

This compound markedly downregulates the expression of the nuclear factor kappa beta p65 subunit (NF-Kβp65) and increases the expression of its inhibitor, IκBα.[1][2][3] This inhibition of the NF-Kβ pathway leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2][3]

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following section details the methodologies employed in the key preclinical study of this compound.

Animal Model and Treatment

-

Animal Model: A sporadic Alzheimer's disease (SAD) model was induced in mice by a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[1][2][3]

-

Treatment Groups:

-

Treatment Duration: Daily administration of this compound or donepezil for 21 consecutive days.[1][2][3]

Behavioral Assessment

-

Morris Water Maze: This test was used to evaluate spatial learning and memory.[1][2][3] The mean escape latency to find a hidden platform and the time spent in the target quadrant after platform removal were measured.

Biochemical and Molecular Analysis

-

ELISA Kits: Mouse ELISA kits were used to estimate the levels of oxidative stress markers (MDA, H₂O₂), antioxidant molecules (GSH, HO-1), and inflammatory markers (TNF-α).[1][2]

-

Western Blot Analysis: This technique was employed to determine the protein expression levels of Nrf2, Keap-1, NF-Kβp65, IκBα, and β-secretase.[1][2][3]

-

Brain Histopathological Examination: Brain tissue was examined to assess neuronal loss and the presence of amyloid plaques using Congo red staining.[1][2][4]

Caption: Experimental workflow for preclinical evaluation of this compound.

Clinical Development and Future Directions

Currently, there are no registered clinical trials for this compound for the treatment of Alzheimer's disease. The available evidence is limited to a single preclinical study. While the results are promising, further research is required to validate these findings and to establish a comprehensive safety and efficacy profile before considering human trials. Future studies should aim to:

-

Replicate the findings in other AD animal models.

-

Investigate the dose-response relationship of this compound.

-

Conduct detailed pharmacokinetic and toxicological studies.

-

Elucidate the broader molecular targets of this compound.

Conclusion

This compound has demonstrated significant neuroprotective effects in a preclinical model of sporadic Alzheimer's disease.[1][2][3] Its ability to mitigate cognitive decline, reduce amyloid plaque deposition, and modulate key signaling pathways involved in oxidative stress and neuroinflammation positions it as a promising therapeutic candidate.[3][4][5] The data presented in this guide underscore the potential of this compound and provide a foundation for its further development as a novel treatment for Alzheimer's disease.

Caption: Logical relationship of this compound's therapeutic action.

References

- 1. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades [mdpi.com]

- 4. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Studies on Umuhengerin: A Toxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the safety and toxicity of Umuhengerin. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. A significant lack of dedicated toxicological studies for this compound necessitates a cautious interpretation of the available data.

Executive Summary

This compound, a pentamethoxyflavone, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1][2][3][4] Initial investigations suggest a favorable safety profile at therapeutically relevant doses in these models; however, a comprehensive toxicological evaluation is currently absent from the scientific literature. This guide synthesizes the limited available safety data for this compound and relevant toxicological findings for a related pentamethoxyflavone isomer to provide a preliminary understanding of its safety profile. Key findings indicate that while this compound shows promise in neuroprotection, dedicated acute, subchronic, and genotoxicity studies are crucial for its further development.

Quantitative Toxicity Data

No dedicated toxicity studies, such as determination of LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level), have been published for this compound. However, studies on its neuroprotective effects in mice noted no significant adverse effects in control groups receiving this compound alone.[2]

As a surrogate, data from a study on a related compound, 4′,5′-pentamethoxyflavone (PMF), in a zebrafish model is presented below to offer a preliminary indication of potential toxicity for this class of compounds. It is critical to note that these findings may not be directly extrapolated to this compound.

Table 1: Acute Toxicity of 4′,5′-pentamethoxyflavone (PMF) in Zebrafish [5]

| Parameter | Value | Species | Exposure Duration |

| LD50 | 32.59 mg/L | Zebrafish (adult) | 96 hours |

Table 2: Other Toxicological Observations of 4′,5′-pentamethoxyflavone (PMF) in Zebrafish [5]

| Observation | Concentration Range | Species |

| Reduced locomotive activity | 32–44 mg/mL | Zebrafish (adult) |

| Spinal curvature | 32–44 mg/mL | Zebrafish (adult) |

| Discoloration | 32–44 mg/mL | Zebrafish (adult) |

| Lethargy | 32–44 mg/mL | Zebrafish (adult) |

| Internal hemorrhaging | 32–44 mg/mL | Zebrafish (adult) |

| Significant reduction in length (male) | 25–35 mg/L | Zebrafish (adult) |

| Significant reduction in length (female) | 20–35 mg/L | Zebrafish (adult) |

| Significant decrease in weight (male & female) | 20–35 mg/L | Zebrafish (adult) |

| Changes in fasting blood glucose (male & female) | 10–35 mg/L | Zebrafish (adult) |

Experimental Protocols

The primary source of in-vivo data for this compound comes from a study investigating its neuroprotective effects in a mouse model of sporadic Alzheimer's disease induced by streptozotocin (STZ).

Animal Model and Dosing Regimen (Neuroprotective Study)

-

Induction of Disease Model: A single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg was used to induce a model resembling sporadic Alzheimer's disease.[1][2][4]

-

Treatment Groups:

-

Control Group: Received vehicle.

-

STZ Group: Received STZ injection.

-

This compound Group: Received a daily oral administration of this compound at a dose of 30 mg/kg for 21 days, following the STZ injection.[1][2][4]

-

Positive Control Group: Received a daily oral administration of donepezil at a dose of 2.5 mg/kg for 21 days, following the STZ injection.[1][2][4]

-

-

Safety Observation: A separate control group of normal mice received this compound (30 mg/kg, orally) for 21 days. In this group, no substantial differences in oxidative stress markers (MDA, H2O2, GSH, HO-1), Nrf2/Keap-1 protein expression, AChE activity, or β-secretase protein expression were observed when compared to the normal control group.[2]

Assessment Methods (Neuroprotective Study)

-

Oxidative Stress Markers: Brain homogenates were analyzed for levels of malondialdehyde (MDA), hydrogen peroxide (H2O2), reduced glutathione (GSH), and heme oxygenase-1 (HO-1) using mouse ELISA kits.[1][2][4]

-

Inflammatory Markers: Brain levels of tumor necrosis factor-alpha (TNF-α) were measured.[1][4]

-

Western Blot Analysis: Protein expression of Nrf2, Keap-1, NF-κB p65, IκBα, and β-secretase was determined in brain tissue.[1][2][4]

-

Enzyme Activity: Acetylcholinesterase (AChE) activity in the brain was assessed.[2]

-

Histopathological Examination: Brain tissues were examined for pathological changes.[1][4]

Visualizations

Experimental Workflow for Neuroprotective Studies of this compound

Workflow of the in-vivo study on this compound.

Proposed Neuroprotective Signaling Pathway of this compound

This compound's antioxidant and anti-inflammatory pathways.

Discussion and Future Directions

The available data, primarily from a single neuroprotective study, suggests that this compound at a dose of 30 mg/kg administered orally for 21 days is well-tolerated in mice, with no observable adverse effects in the control group.[2] The compound appears to exert its neuroprotective effects through the modulation of the Nrf2 and NF-κB signaling pathways, leading to reduced oxidative stress and neuroinflammation.[1][2][3][4]

However, the absence of formal toxicological studies represents a significant data gap. To advance the development of this compound as a potential therapeutic agent, the following studies are imperative:

-

Acute Oral Toxicity Studies: To determine the LD50 and identify potential signs of acute toxicity in a rodent model.

-

Subchronic (e.g., 28-day or 90-day) Oral Toxicity Studies: To evaluate the effects of repeated dosing and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Genotoxicity Studies: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro/in vivo chromosomal aberration assays, is necessary to assess the mutagenic and clastogenic potential of this compound.

-

Safety Pharmacology Studies: To investigate the potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

References

- 1. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Umuhengerin: A Technical Guide to its Antioxidant Capabilities and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and neuroprotective properties of Umuhengerin, a methoxy flavonoid. The information presented herein is based on preclinical research and is intended to inform further scientific investigation and drug development efforts.

Executive Summary

This compound, a pentamethoxy flavone isolated from Psiadia punctulata, has demonstrated significant antioxidant and anti-inflammatory effects in a preclinical model of sporadic Alzheimer's disease.[1] Its mechanism of action is primarily attributed to the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4] These actions collectively mitigate oxidative stress and neuroinflammation, suggesting a therapeutic potential for neurodegenerative disorders.

Core Antioxidant and Anti-inflammatory Mechanisms

This compound's antioxidant capabilities are centrally mediated by its influence on the Nrf2 and NF-κB signaling cascades.

Upregulation of the Nrf2 Antioxidant Response Pathway

This compound has been shown to enhance the endogenous antioxidant defense system by activating the Nrf2 pathway. This is achieved by downregulating the expression of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[2][3][4] The dissociation of Nrf2 from Keap1 allows its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes.[1][5] This leads to an increase in the production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and an elevation in the levels of reduced glutathione (GSH).[2][3][4]

Inhibition of the Pro-inflammatory NF-κB Signaling Pathway

Concurrently, this compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It achieves this by increasing the expression of the inhibitor of kappa B alpha (IκBα), which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[2][3][4] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease.[2][3][4]

Effects on Markers of Oxidative Stress

| Marker | STZ-Treated Group | This compound-Treated Group | Observation |

| Malondialdehyde (MDA) | Increased | Prominently Reduced | Mitigation of lipid peroxidation[2][3][4] |

| Hydrogen Peroxide (H2O2) | Increased | Prominently Reduced | Reduction of reactive oxygen species[2][3][4] |

| Reduced Glutathione (GSH) | Decreased | Elevated | Enhancement of non-enzymatic antioxidant defense[2][3][4] |

Effects on Nrf2 Pathway Protein Expression

| Protein | STZ-Treated Group | This compound-Treated Group | Observation |

| Nrf2 | Decreased | Notable Rise in Expression | Activation of the antioxidant response[2][3][4] |

| Keap1 | Increased | Downregulated | Release of Nrf2 for nuclear translocation[2][3][4] |

| Heme Oxygenase-1 (HO-1) | Decreased | Elevated Brain Content | Increased production of antioxidant enzyme[2][3][4] |

Effects on NF-κB Pathway Protein Expression and Inflammatory Markers

| Marker/Protein | STZ-Treated Group | This compound-Treated Group | Observation |

| NF-κB p65 | Increased | Marked Downregulation | Inhibition of pro-inflammatory signaling[2][3][4] |

| IκBα | Decreased | Noticeable Increment in Expression | Sequestration of NF-κB in the cytoplasm[2][3][4] |

| TNF-α | Increased | Prominent Reduction in Content | Decrease in pro-inflammatory cytokine levels[2][3][4] |

Effects on Alzheimer's Disease-Related Pathological Markers

| Marker | STZ-Treated Group | This compound-Treated Group | Observation |

| Acetylcholinesterase (AChE) Activity | Increased | Diminished | Potential for improved cognitive function[2][3][4] |

| β-secretase Protein Expression | Increased | Diminished | Reduced formation of amyloid-β[2][3][4] |

| Amyloid-β (Aβ) Plaques | Obvious Deposition | Marked Diminution in Number and Size | Reduction of a key pathological hallmark of AD[3] |

Experimental Protocols

The following methodologies were employed in the key studies evaluating the antioxidant capabilities of this compound.

Animal Model and Drug Administration

-

Animal Model : A sporadic Alzheimer's disease (SAD) model was induced in Swiss adult male albino mice via a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[2][3][4]

-

Drug Administration : Following the STZ injection, mice were orally administered this compound at a dose of 30 mg/kg daily for 21 days. A positive control group received donepezil orally at a dose of 2.5 mg/kg daily for the same duration.[2][3][4]

Biochemical Assays

-

Oxidative Stress and Inflammatory Markers : The levels of MDA, H2O2, GSH, and TNF-α in brain tissue were quantified using mouse ELISA kits.[2][4]

-

Enzyme Activity : Acetylcholinesterase (AChE) activity was also assessed using specific assay kits.[2][4]

Western Blot Analysis

-

Protein Expression : The expression levels of Nrf2, Keap1, HO-1, NF-κB p65, IκBα, and β-secretase in brain homogenates were determined by Western blot analysis.[2][4]

Histopathological Examination

-

Amyloid Plaque Deposition : Brain sections were stained with Congo red to visualize and assess the deposition of amyloid plaques.[4]

Behavioral Testing

-

Cognitive Function : The Morris water maze test was conducted to evaluate spatial learning and memory in the mice.[2][3][4]

Visualized Signaling Pathways and Workflows

This compound's Modulation of the Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 antioxidant pathway.

This compound's Inhibition of the NF-κB Signaling Pathway```dot

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses potent antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. Its ability to mitigate key pathological features in an animal model of Alzheimer's disease highlights its potential as a lead compound for the development of novel neuroprotective therapeutics.

Future research should focus on:

-

In-depth pharmacokinetic and pharmacodynamic studies.

-

Evaluation of efficacy and safety in other preclinical models of neurodegeneration.

-

Investigation of its potential for blood-brain barrier penetration.

-

Synthesis of analogues to explore structure-activity relationships and optimize therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Umuhengerin Administration in Mouse Models

Abstract

These application notes provide detailed protocols for the administration of Umuhengerin, a methoxy flavonoid, in various mouse models for preclinical research. This compound has demonstrated neuroprotective effects by modulating the Nrf2 and NF-Kβ signaling pathways.[1][2][3] This document offers comprehensive methodologies for oral, intraperitoneal, and intravenous administration routes, catering to a range of experimental designs, with a particular focus on oncology and neurodegenerative disease models. The protocols are intended for researchers, scientists, and drug development professionals to ensure reproducibility and accuracy in preclinical studies.

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in oxidative stress and inflammation. In a mouse model of Alzheimer's Disease, this compound treatment led to the upregulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in the antioxidant defense system.[1][2] This was evidenced by an increase in the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1).[1][2] Concurrently, this compound downregulates the pro-inflammatory NF-Kβ (nuclear factor kappa beta) pathway.[1][2] This dual action on both pathways contributes to its neuroprotective and anti-inflammatory properties.

Quantitative Data and Dosing Parameters

The following tables summarize the dosing parameters for this compound based on published literature and standardized preclinical protocols.

Table 1: Published Oral Administration Protocol (Neurodegenerative Model)

| Parameter | Value | Reference |

|---|---|---|

| Mouse Model | Streptozotocin (STZ)-induced Alzheimer's Disease | [1][2][3] |

| Compound | This compound | [1][2][3] |

| Dosage | 30 mg/kg | [1][2][3] |

| Administration Route | Oral (p.o.) | [1][2][3] |

| Vehicle | Distilled water with 5% carboxymethylcellulose | [3] |

| Frequency | Daily | [1][2][3] |

| Treatment Duration | 21 days |[1][2][3] |

Table 2: Recommended Parenteral Administration Protocols (Oncology Model)

| Parameter | Intraperitoneal (IP) | Intravenous (IV) - Tail Vein |

|---|---|---|

| Mouse Model | Subcutaneous Xenograft | Subcutaneous Xenograft |

| Dosage Range | 10 - 50 mg/kg | 5 - 25 mg/kg |

| Vehicle | 10% DMSO, 40% PEG300, 50% PBS | Saline with 5% Solutol HS 15 |

| Dosing Volume | 10 mL/kg | 5 mL/kg |

| Frequency | Daily or Every Other Day | Twice Weekly |

| Needle Gauge | 25 - 27 G | 28 - 30 G |

Experimental Protocols

Subcutaneous Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, a widely used platform for evaluating the efficacy of novel anti-cancer agents.[4][5][6]

Materials:

-

Human cancer cell line (e.g., MDA-MB-231, A549)

-

Complete cell culture media (e.g., DMEM, RPMI)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (optional, but recommended)[7][8]

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or Nude)

-

1 mL syringes with 25-27 G needles

-

Electric clippers

-

70% ethanol

Procedure:

-

Cell Preparation: Culture tumor cells to 70-80% confluency. On the day of injection, harvest cells using trypsin, wash with complete media, and then resuspend in sterile PBS or culture medium at a concentration of 2 x 10^7 cells/mL.

-

Matrigel Mixture (Optional): If using Matrigel, thaw it on ice. Mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 1 x 10^7 cells/mL. Keep the mixture on ice at all times to prevent solidification.[7]

-

Animal Preparation: Anesthetize the mouse using an approved protocol. Shave a small area on the right flank of the mouse.[7] Wipe the shaved area with 70% ethanol.

-

Injection: Draw 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe. Gently lift the skin on the flank and insert the needle subcutaneously.[5] Inject the cell suspension slowly to form a small bleb under the skin. Withdraw the needle slowly to prevent leakage.[7]

-

Monitoring: Return the animal to its cage and monitor for recovery.[7] Begin monitoring tumor growth 3-5 days post-injection using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Study Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups to begin this compound administration.

This compound Administration Protocols

3.2.1. Oral Gavage (p.o.) Administration

This method is used for direct administration of a specific volume of this compound into the stomach.[9][10]

Materials:

-

This compound formulation (as per Table 1 or 2)

-

20-22 G flexible or ball-tipped gavage needle (1.5 inches for mice)[9][11]

-

1 mL syringe

-

Weigh scale

Procedure:

-

Preparation: Weigh the mouse to calculate the correct dosing volume (typically not exceeding 10 mL/kg).[9][12] Prepare the this compound suspension and draw the calculated volume into the syringe.

-

Restraint: Gently restrain the mouse by scruffing the skin on its neck and back to immobilize its head. The body should be held in a vertical position to straighten the path to the esophagus.[13]

-

Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap behind the incisors) and gently advance it over the tongue into the esophagus.[11] The mouse should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[12][13]

-

Administration: Once the needle is correctly positioned in the esophagus, administer the substance slowly and smoothly.[13]

-

Post-Administration: After dosing, remove the needle gently along the same path of insertion.[9] Return the animal to its cage and monitor for any signs of distress, such as labored breathing or coughing, for at least 15 minutes.[11][12]

3.2.2. Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration of therapeutic agents.[14][15]

Materials:

Procedure:

-

Preparation: Prepare the this compound solution and draw the calculated volume into the syringe. A new sterile needle and syringe should be used for each animal.[17]

-

Restraint and Positioning: Restrain the mouse by scruffing the neck and turn it to expose its abdomen. Tilt the mouse's head slightly downwards to allow the abdominal organs to shift cranially.[16][17]

-

Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other major organs.[16][17] Wipe the area with 70% ethanol.

-

Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[16] Before injecting, gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.[17]

-

Administration: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage.[14] Observe for any complications such as bleeding at the injection site.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.

References

- 1. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer's Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 5. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. scribd.com [scribd.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. research.fsu.edu [research.fsu.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. Intraperitoneal injection - Wikipedia [en.wikipedia.org]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

Application Notes and Protocols for Umuhengerin in Streptozotocin-Induced Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Umuhengerin in a streptozotocin (STZ)-induced sporadic Alzheimer's disease (AD) mouse model. The protocols outlined below are based on established research demonstrating the neuroprotective effects of this compound.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and neurofibrillary tangles.[1][2] The intracerebroventricular (ICV) administration of streptozotocin (STZ) in animal models is a well-established method for inducing a sporadic form of AD, as it mimics key pathological features such as impaired brain glucose metabolism, oxidative stress, and neuroinflammation.[3][4][5] this compound, a methoxy flavonoid, has shown significant neuroprotective effects in this model, comparable to the standard AD drug, donepezil.[1][6] Its mechanism of action involves the modulation of the Nrf2 and NF-κB signaling pathways, leading to a reduction in oxidative stress and neuroinflammation.[1][2][6]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through a dual-pronged approach:

-

Activation of the Nrf2 Pathway: this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulates its inhibitor, Kelch-like ECH associated protein 1 (Keap-1).[1][6] This leads to an increase in the production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and elevated levels of reduced glutathione (GSH), thereby combating oxidative stress.[1][6]

-